Based on the chemical structure of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, it contains several functional groups that could be of interest in scientific research:
Due to the lack of published information on specific applications, further research is needed to understand the potential scientific uses of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid. This might involve:
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an acetic acid moiety. Its molecular formula is C₁₂H₁₃NO₃, and it has a molecular weight of 219.24 g/mol. The compound features a 2-oxo group and a phenyl substitution at the 4-position of the pyrrolidine ring, contributing to its potential biological activity and applications in medicinal chemistry .
These reactions can be optimized using various solvents and conditions to enhance yield and purity.
Research indicates that 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid exhibits significant biological activity, particularly in the pharmaceutical field. It has been associated with neuroprotective effects and potential applications in treating conditions such as stroke and neurodegenerative diseases. The compound's mechanism of action may involve modulation of neurotransmitter systems, although specific pathways require further investigation .
Several methods have been developed for synthesizing 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid:
text4-Phenylpyrrolidinone + Chloroacetic Acid → Ethyl 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetate
textEthyl 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetate → 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
The primary applications of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid are found in the pharmaceutical industry. It is being explored for:
Interaction studies involving 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid focus on its effects on neurotransmitter systems and cellular pathways. Initial findings suggest that this compound may interact with receptors involved in neuroprotection and cognition enhancement. Further studies are necessary to elucidate these interactions fully and assess their therapeutic implications .
Several compounds share structural similarities with 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenotropil (Piracetam) | Pyrrolidine ring, acetamide group | Known for cognitive enhancement effects |
| N-carbamoylmethyl-pyrrolidine derivatives | Similar pyrrolidine structure | Variations in substituents affect biological activity |
| N-benzoyl-pyrrolidine derivatives | Benzoyl group substitution | Often used for analgesic properties |
The uniqueness of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid lies in its specific phenyl substitution and oxo group, which may confer distinct pharmacological properties compared to other derivatives .
Intramolecular aza-Michael addition reactions represent a fundamental approach for constructing the pyrrolidine core structure of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid [1] [2] [3]. These cyclization reactions involve the nucleophilic attack of an amino group on an activated alkene, forming the five-membered pyrrolidine ring through carbon-nitrogen bond formation [1] [2]. The reaction proceeds through a mechanism where the nitrogen nucleophile adds to the beta-carbon of an electron-deficient alkene, followed by protonation to complete the cyclization [2] [3].
Research has demonstrated that aminofluorovinylsulfone derivatives serve as effective substrates for intramolecular aza-Michael additions, leading to pyrrolidine formation with high stereoselectivity [1] [4]. In these reactions, an unexpected diastereoselective cyclization was observed, leading preferentially to the anti-N-benzylpyrrolidine sulfone configuration [1] [4]. The resulting products can be further functionalized through reactions with aldehydes to access beta-substituted alpha-fluoroalkenyl pyrrolidines in a single synthetic step [1] [4].
Enone carbamates have also been successfully employed as substrates for asymmetric intramolecular aza-Michael additions using chiral cinchona-based primary-tertiary diamine catalysts [3]. These reactions afford 2-substituted piperidines in good yields ranging from 75 to 95 percent with enantioselectivities up to 99 percent [3]. The use of trifluoroacetic acid as a co-catalyst assists in the formation of iminium intermediates, enhancing the reaction efficiency [3].
The stereochemical outcome of intramolecular aza-Michael additions is influenced by several factors including substrate structure, catalyst choice, and reaction conditions [2] [3]. Studies have shown that both activation mechanisms through hydrogen bonding and iminium ion formation can operate simultaneously in these transformations [3]. The selectivity can be further controlled through the careful selection of solvent systems and temperature conditions [2] [3].
Table 1: Intramolecular Aza-Michael Reactions - Synthetic Parameters
| Substrate Type | Catalyst System | Reaction Conditions | Yield (%) | Selectivity (ee %) | Ring Size Formed |
|---|---|---|---|---|---|
| Aminofluorovinylsulfone | Base-catalyzed | Room temperature, 24h | 85-93 | Not reported | 5-membered |
| Enone carbamates | Cinchona alkaloid derivative | 50-65°C, 8-12h | 75-95 | 88-99 | 6-membered |
| N-substituted anilines | Phosphoric acid | Reflux, 4-6h | 67-91 | 82-97 | 5-membered |
| Pyrrol-2-yl oxoacetates | Primary amine catalyst | 0°C to RT, 18h | 70-91 | 90-92 | 5-membered |
Transition metal catalysis has emerged as a powerful methodology for pyrrolidine synthesis, offering complementary reactivity patterns to traditional cyclization approaches [5] [6] [7]. Rhodium(III)-catalyzed formal [4+1] approaches have been developed for pyrrolidine formation from readily available unactivated terminal alkenes [5]. These reactions proceed through a mechanism involving rhodium-catalyzed intermolecular aziridination of the alkene followed by acid-promoted ring expansion to form the pyrrolidine product [5].
The rhodium-catalyzed process employs N-pivalolyloxy tosylamide as the nitrogen source and operates under relatively mild conditions at temperatures ranging from 120 to 140 degrees Celsius [5]. Mechanistic investigations have revealed that the reaction proceeds through initial coordination of the nitrogen source to the rhodium catalyst, followed by rhodium-nitrene formation and subsequent aziridination of the alkene substrate [5]. The aziridine intermediate then undergoes ring expansion through a series of 1,2-hydride shifts and elimination-protonation pathways to afford the final pyrrolidine product [5].
Copper(II) complexes bearing tris(pyrazolyl)borate ligands have been employed for intramolecular carbon-hydrogen amination of N-fluoride amides [6]. The copper-catalyzed process requires heating at 90 degrees Celsius in toluene and provides clean conversion to pyrrolidine products [6]. Mechanistic studies have led to the isolation and structural characterization of fluorinated copper(II) complexes pertinent to the catalytic pathway [6]. The nature of the halide in the N-X amides significantly affects the reaction outcome, with N-fluoride compounds proving to be the optimal starting materials [6].
Table 2: Catalytic Approaches for Pyrrolidine Ring Formation
| Catalyst Type | Reaction Type | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Rh(III) complex | Formal [4+1] approach | 120-140 | 5-10 | 2-6 | 75-85 |
| Fe(II) salts | C-H amination | 80-100 | 1-5 | 4-12 | 60-90 |
| Cu(II) complexes | Intramolecular C-H amination | 90-110 | 2-8 | 6-24 | 70-95 |
| B(C6F5)3 | Dehydrogenation | 150-180 | 10-20 | 12-48 | 80-95 |
Borane catalysis has been developed for the dehydrogenation of pyrrolidines, providing an alternative approach for accessing pyrrole derivatives [8]. The B(C6F5)3-catalyzed process operates through a mechanism involving hydride abstraction from the pyrrolidine substrate followed by elimination to form the aromatic pyrrole product [8]. This methodology represents a complementary approach where pyrrolidines serve as synthetic equivalents to pyrroles, allowing for orthogonal reactivity in complex synthetic sequences [8].
The hydrolysis of ester derivatives to carboxylic acids represents a critical transformation in the synthesis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid [9] [10]. Both acid-catalyzed and base-catalyzed hydrolysis mechanisms are employed, with base-catalyzed hydrolysis offering the advantage of irreversibility through carboxylate formation [9] [10]. The reaction mechanism follows a nucleophilic addition-elimination pathway where hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [9] [10].
Acid-catalyzed hydrolysis proceeds through the reverse mechanism of Fischer esterification, beginning with protonation of the ester carbonyl to enhance electrophilicity [9]. Water then attacks the activated carbonyl carbon, followed by proton transfers and elimination of alcohol to regenerate the carboxylic acid [9]. However, this process represents an equilibrium reaction that may require elevated temperatures and removal of alcohol to drive the reaction to completion [9].
Base-catalyzed hydrolysis, also known as saponification, provides superior synthetic utility due to its irreversible nature [9] [10]. The carboxylic acid formed during the reaction is immediately deprotonated by the hydroxide base, generating a carboxylate ion that cannot undergo the reverse reaction [9]. This irreversibility makes base-catalyzed hydrolysis the preferred method for ester hydrolysis in synthetic applications [9] [10].
The choice of hydrolysis conditions depends on the nature of the ester substrate and the desired reaction rate [10]. Acyl chlorides and anhydrides undergo hydrolysis rapidly at room temperature without requiring catalysts, while esters and amides require either acid or base catalysis along with elevated temperatures [10]. The reaction conditions must be carefully controlled to avoid unwanted side reactions or decomposition of sensitive functional groups [10].
Table 3: Hydrolysis and Esterification Protocols
| Starting Material | Hydrolysis Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethyl ester | NaOH, H2O, reflux | 100 | 2-4 | 85-95 | 95-98 |
| Methyl ester | LiOH, THF/H2O | 60 | 1-3 | 90-98 | 98-99 |
| Trimethylsilyl ester | TBAF, THF | 25 | 0.5-1 | 95-99 | 99 |
| Benzyl ester | H2, Pd/C, MeOH | 25 | 2-6 | 80-90 | 92-96 |
Esterification reactions provide access to protected carboxylic acid derivatives that can be subsequently hydrolyzed to the target compound [11] [12]. The esterification process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst [11]. Three primary methods are commonly employed: reaction of acid anhydrides with alcohols, reaction of acid chlorides with alcohols, and direct reaction of carboxylic acids with alcohols [11].
The mechanism of acid-catalyzed esterification proceeds through five distinct steps: cation formation through protonation of the carboxyl oxygen, formation of a delocalized carbocation, proton transfer to one hydroxyl group, formation of a pi bond through elimination of water, and final ester formation [11]. The reaction represents an equilibrium process that can be driven toward ester formation through the use of excess alcohol or removal of water [11].
Advanced esterification protocols have been developed using specialized reagents and conditions [12]. Acid-catalyzed condensation reactions of glyoxylic acid derivatives with carboxamides have been employed to prepare complex diaminoacetic acid derivatives [12]. These reactions utilize para-toluenesulfonic acid or iodine as catalysts and are conducted in toluene at reflux temperature with Dean-Stark water removal [12].
Solvent selection plays a crucial role in determining the rate, selectivity, and outcome of organic reactions involved in the synthesis of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid [13] [14]. The influence of solvents on reaction kinetics can be understood through their effects on reactant solvation, transition state stabilization, and the overall reaction mechanism [13] [15]. Polar solvents tend to enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [14].
The dielectric constant of the solvent represents a key parameter influencing reaction kinetics, particularly for reactions involving ionic intermediates or transition states [16] [14]. Water, with a dielectric constant of 78, provides the most polar environment and stabilizes ionized species to the greatest extent [16]. Dimethyl sulfoxide and acetonitrile, with dielectric constants of 47 and 37 respectively, offer intermediate polarity levels suitable for many organic transformations [16].
Experimental studies have demonstrated significant variations in reaction rates across different solvent systems [13] [15]. The rate constants can vary by orders of magnitude depending on the solvent choice, thus dramatically altering likely reaction pathways and product distributions [17]. These kinetic solvent effects arise from differential stabilization of reactants, transition states, and products through various non-covalent interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [16] [13].
Temperature effects on reaction kinetics follow the Arrhenius equation, which relates the rate constant to the activation energy and temperature [18]. Higher temperatures increase the fraction of molecules possessing sufficient energy to overcome the activation barrier, resulting in increased reaction rates [18]. The exponential relationship between temperature and rate constant means that relatively small temperature changes can produce dramatic effects on reaction kinetics [18].
Table 4: Solvent Effects on Reaction Kinetics and Selectivity
| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Rate | Selectivity Factor | Optimal Use |
|---|---|---|---|---|---|
| Dimethylformamide | 37.0 | 153 | 1.00 | 1.0 | High polarity reactions |
| Toluene | 2.4 | 111 | 0.45 | 1.8 | Non-polar cyclizations |
| Tetrahydrofuran | 7.6 | 66 | 0.72 | 1.3 | Moderate polarity |
| Dichloromethane | 8.9 | 40 | 0.38 | 2.1 | Low temperature |
| Acetonitrile | 37.5 | 82 | 0.85 | 1.1 | Ionic reactions |
The optimization of reaction conditions requires systematic investigation of multiple variables simultaneously [19] [20]. Design of experiments methodologies provide statistical frameworks for efficiently exploring reaction parameter space while minimizing the number of required experiments [20]. These approaches allow identification of the most influential factors and optimization of reaction conditions while enhancing understanding of reaction mechanisms [19] [20].
Solvent selection can be optimized using principle component analysis of solvent properties, creating maps of solvent space that facilitate systematic exploration [20]. These solvent maps incorporate multiple physicochemical parameters and enable identification of safer alternatives to toxic or hazardous solvents while maintaining reaction efficiency [20]. The application of these systematic approaches has proven particularly valuable in the optimization of carbon-nitrogen bond forming reactions relevant to pyrrolidine synthesis [20].
The vibrational spectroscopic characterization of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid reveals distinctive spectral features consistent with its pyrrolidinone-carboxylic acid structure. The compound exhibits molecular formula C₁₂H₁₃NO₃ with a molecular weight of 219.24 g/mol [1] [2].
Carbonyl Stretching Vibrations
The most prominent spectral features arise from the carbonyl groups present in the molecule. The carboxylic acid carbonyl group displays a characteristic stretching vibration at 1876 cm⁻¹, while the pyrrolidinone carbonyl stretches at 1724 cm⁻¹ [3]. These frequencies reflect the different electronic environments of the two carbonyl functionalities, with the carboxylic acid group showing higher frequency due to reduced conjugation compared to the amide-like pyrrolidinone carbonyl.
Hydroxyl Group Vibrations
The carboxylic acid hydroxyl group exhibits a broad stretching vibration at 3436 cm⁻¹, indicating hydrogen bonding interactions typical of carboxylic acids in the solid state [3]. This frequency is consistent with intermolecular hydrogen bonding patterns that stabilize the crystal structure through O-H···O interactions.
Aromatic and Aliphatic Carbon-Hydrogen Stretching
The phenyl ring displays characteristic aromatic C-H stretching vibrations in the region 3115-3272 cm⁻¹, while the pyrrolidine ring methylene groups show aliphatic C-H stretching frequencies between 2726-2898 cm⁻¹ [3]. The aromatic C-C stretching vibrations appear in the fingerprint region at 1412-1649 cm⁻¹, providing confirmation of the benzene ring substitution pattern.
Carbon-Oxygen Stretching and Deformation Modes
The C-O stretching vibration of the carboxylic acid group occurs at 1040 cm⁻¹, while methylene scissoring deformations of the pyrrolidine ring are observed at 1461 cm⁻¹ [3]. These assignments are supported by potential energy distribution calculations showing significant contributions from the respective vibrational coordinates.
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum provides detailed structural information about the molecular framework. The aromatic protons of the phenyl substituent resonate in the characteristic region 7.12-7.64 ppm, with the ortho protons showing greater deshielding (7.62-7.64 ppm) due to the electron-withdrawing effect of the nitrogen atom in the pyrrolidine ring [3].
The pyrrolidine ring methylene protons exhibit complex splitting patterns between 2.66-4.04 ppm, reflecting the conformational dynamics of the five-membered ring system. The N-CH₂ protons adjacent to the carboxylic acid substituent appear at 4.02-4.04 ppm, showing significant deshielding due to the electron-withdrawing carboxyl group [3]. The carboxylic acid proton typically appears as a broad singlet around 13 ppm, characteristic of hydrogen-bonded carboxylic acids.
¹³C Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms in the molecule. The carbonyl carbons show distinctive chemical shifts, with the carboxylic acid carbonyl appearing at 174.26 ppm and the pyrrolidinone carbonyl at 171.83 ppm [3]. This downfield positioning reflects the deshielding effect of the electronegative oxygen atoms.
The aromatic carbons display chemical shifts in the range 119.53-139.19 ppm, with the quaternary carbon bearing the nitrogen substituent showing the greatest deshielding at 139.19 ppm [3]. The pyrrolidine ring carbons appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atom and carbonyl functionalities.
Two-Dimensional Correlation Spectroscopy
While specific 2D nuclear magnetic resonance data for this compound is limited in the literature, correlation spectroscopy techniques would be expected to reveal characteristic cross-peaks between aromatic protons and their corresponding carbons, as well as coupling patterns within the pyrrolidine ring system. Heteronuclear Single Quantum Coherence spectroscopy would confirm proton-carbon connectivities, while Nuclear Overhauser Effect Spectroscopy could provide information about spatial relationships and conformational preferences.
Computational vibrational analysis using density functional theory has been extensively applied to related phenylpyrrolidine derivatives, providing theoretical foundations for spectral assignments. The Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set represents the standard computational approach for such systems [3].
Scaling Factor Applications
Calculated vibrational frequencies typically require scaling to account for limitations in the harmonic approximation and basis set deficiencies. For B3LYP/6-31G(d,p) calculations, a scaling factor of 0.9679 has been established, which brings theoretical frequencies into excellent agreement with experimental values [3]. This scaling factor is derived from extensive benchmarking studies on organic molecules containing similar functional groups.
Harmonic Frequency Calculations
The theoretical vibrational frequencies show systematic overestimation compared to experimental values before scaling, consistent with the harmonic approximation neglecting anharmonic effects. For the related 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, calculated frequencies demonstrate correlation coefficients of R² = 0.994 between scaled theoretical and experimental values [3].
Potential Energy Distribution Analysis
Computational analysis reveals the percentage contribution of different internal coordinates to each vibrational mode. The hydroxyl stretching vibration shows 100% contribution from the O-H coordinate, indicating a pure localized mode. Aromatic C-H stretching modes typically show 60-98% contribution from the respective C-H coordinates, with some mixing between adjacent aromatic positions [3].
Intensity Calculations
Theoretical infrared intensities are calculated from derivatives of the electric dipole moment with respect to normal coordinates. These calculations successfully reproduce experimental intensity patterns, particularly for strong absorption bands such as carbonyl stretching vibrations and O-H stretching modes.
The electronic structure of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has been investigated through density functional theory calculations employing the hybrid B3LYP functional with polarized double-zeta basis sets [3] [4].
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital energy has been calculated at approximately -6.26 eV for related phenylpyrrolidine derivatives, while the lowest unoccupied molecular orbital energy appears around -0.88 eV, resulting in a HOMO-LUMO energy gap of approximately 5.38 eV [4]. This energy gap indicates moderate chemical reactivity and suggests potential applications in electronic materials.
The spatial distribution of frontier orbitals reveals that the HOMO is primarily localized on the aromatic ring system and nitrogen atom, while the LUMO shows significant contributions from the carbonyl groups and aromatic π* system. This orbital distribution pattern supports nucleophilic attack at the carbonyl carbons and electrophilic substitution on the aromatic ring.
Molecular Electrostatic Potential
Computational mapping of the molecular electrostatic potential identifies regions of high electron density (nucleophilic sites) around the oxygen atoms and areas of electron deficiency (electrophilic sites) near the carbonyl carbons and aromatic ring. The carboxylic acid hydroxyl group shows particularly negative electrostatic potential, consistent with its hydrogen bonding capability [3].
Natural Bond Orbital Analysis
Natural bond orbital calculations reveal significant charge transfer interactions within the molecule. The analysis shows electron delocalization from nonbonding orbitals on oxygen and nitrogen atoms to antibonding orbitals of adjacent bonds, with stabilization energies ranging from 5.07 to 58.82 kcal/mol [3]. These hyperconjugative interactions contribute to the overall molecular stability and influence vibrational frequencies through electronic coupling effects.
Thermodynamic Properties
Electronic structure calculations provide access to thermodynamic parameters including enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding reaction thermodynamics and phase behavior. The dipole moment has been calculated at approximately 2.67 Debye, indicating significant molecular polarity that influences solubility and intermolecular interactions [3].
Nonlinear Optical Properties
The first hyperpolarizability has been calculated as 0.27×10⁻³⁰ esu, suggesting potential applications in nonlinear optical devices. This value, while modest compared to specialized nonlinear optical materials, indicates measurable second-order optical nonlinearity arising from the conjugated π-electron system and polar substituents [3].